3-Allylrhodanine

Coordination chemistry Metal complexation Thione ligands

Researchers developing Ag⁺-selective PVDF membranes or 5-arylidene rhodanines often encounter inconsistent performance when using incorrect N-3-substituted rhodanine derivatives. 3-Allylrhodanine provides uniquely bidentate coordination (thiocarbonyl C=S + allylic olefin) confirmed by XPS and IR spectroscopy, enabling applications that non-allyl analogs cannot replicate. • Ag⁺ adsorption: 46.42 mg/cm², β > 10 selectivity, >95% retention over 6 regeneration cycles (pH 1-5) • Knoevenagel condensation: crystalline (Z)-5-arylidene products validated by single-crystal XRD at 100 K • All-small-molecule OSCs: 18.43% PCE as volatile solid additive (bp 139 °C/6 mmHg) with complete post-processing removal • Baseline Class C β-lactamase inhibition: IC₅₀ = 3.0 µM against E. cloacae 908R Supplied as ≥98% (GC) pure solid; shipped ambient worldwide with full CoA documentation.

Molecular Formula C6H7NOS2
Molecular Weight 173.3 g/mol
CAS No. 1457-47-2
Cat. No. B075707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allylrhodanine
CAS1457-47-2
Molecular FormulaC6H7NOS2
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)CSC1=S
InChIInChI=1S/C6H7NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
InChIKeyGYGUTBCTEJBRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Allylrhodanine: A Differentiated Rhodanine Building Block


3-Allylrhodanine (N-allylrhodanine, CAS 1457-47-2) is a 3-substituted derivative of the five-membered heterocycle rhodanine (2-thioxo-4-thiazolidinone), distinguished by an allyl group at the N-3 position [1]. It belongs to the thiazolidinethione class and serves as a key synthetic intermediate for 5-arylidene rhodanines via Knoevenagel condensation, as well as a ligand for transition metal coordination through its thiocarbonyl (C=S) and olefinic functionalities [2]. The compound exhibits moderate lipophilicity (LogP 0.69–0.88), a melting point of 46–49 °C, and is commercially available at ≥98% purity (GC) .

3-Allylrhodanine Differentiation: Synthesis & Metal Binding


Rhodanine derivatives with different N-3 substituents (methyl, ethyl, phenyl, carboxymethyl) share the 2-thioxo-4-thiazolidinone core but diverge significantly in reactivity and coordination behavior. The allyl group in 3-allylrhodanine provides a unique combination of a reactive olefinic π-system and a moderately electron-donating inductive effect that is absent in 3-methylrhodanine and 3-ethylrhodanine, and distinct from the aromatic conjugation of 3-phenylrhodanine or the hydrophilic character of 3-carboxymethylrhodanine [1]. This substitution pattern directly impacts Knoevenagel condensation efficiency with aromatic aldehydes, metal ion binding mode (thiocarbonyl plus olefin coordination vs. thiocarbonyl alone), and the physicochemical properties of derived 5-arylidene products—meaning that substituting one N-3 variant for another alters both the synthetic outcome and the functional performance in downstream applications such as Ag⁺ sensing, β-lactamase inhibition, and organic electronics [2]. The quantitative evidence below demonstrates these differentiation points.

3-Allylrhodanine: Quantitative Differentiation Evidence


Bidentate Cu(I) Coordination: Olefin and Thiocarbonyl

In a direct comparative study of rhodanine–metal complexes, 3-allylrhodanine coordinates Cu(I) through both the thiocarbonyl sulfur and the olefinic double bond of the allyl group, as evidenced by IR spectroscopy of the Cu(3-allylrhodanine)Cl complex. In contrast, 5-methylrhodanine forms Cu(I) complexes (1:1, 1:2, 3:4 stoichiometries) that engage only the thiocarbonyl group, with no olefin participation [1]. This bidentate coordination mode is structurally unique among simple N-substituted rhodanines.

Coordination chemistry Metal complexation Thione ligands

Class C β-Lactamase Inhibitory Activity

3-Allylrhodanine was evaluated in a comprehensive SAR study of rhodanines as class C β-lactamase inhibitors. It inhibited Class C β-lactamase from Enterobacter cloacae 908R with an IC₅₀ of 3,000 nM (3.0 µM) at a test concentration of 0.8 µmol [1]. The most potent rhodanine derivative identified in the same study achieved an IC₅₀ of 450 nM against the same enzyme target, representing an approximately 6.7-fold improvement [2]. While 3-allylrhodanine is not the most potent inhibitor, it serves as a tractable starting scaffold for further optimization at the N-3 and C-5 positions.

β-Lactamase inhibition Antimicrobial resistance Enzyme inhibition

Ag⁺ Selective Capture by Functionalized Membrane

A polyvinylidene fluoride (PVDF) membrane functionalized with 3-allylrhodanine (3-AR/PVDF-0.130) demonstrated substantial Ag⁺ adsorption capacity of 46.42 mg/cm², water flux of 196.04 L/m³/h, Ag⁺ rejection of 8.75 mg, and a selectivity factor β > 10 over competing ions, with >95% flux and rejection retention after 6 regeneration cycles across pH 1–5 [1]. XPS analysis confirmed that Ag⁺ retention is specifically mediated by the C=S and C–S groups of 3-allylrhodanine. Unmodified PVDF membranes lack these sulfur-based coordination sites and show negligible selective Ag⁺ binding [1]. Pb(II) ion-imprinted polymers incorporating 3-allylrhodanine achieve a maximum adsorption capacity of 53.8 mg/g for Pb²⁺, with the sulfur sites again identified as the primary coordination centers .

Wastewater treatment Silver recovery Membrane separation

Dual-Target Inhibition of DltA and NDK

The 3-allylrhodanine-derived azo dye HL3 (3-allyl-5-(4-arylazo)-2-thioxothiazolidine-4-one) exhibited significant bactericidal activity against Bacillus cereus and Staphylococcus aureus, with treated cells displaying malformed, incompletely separated morphologies with electron-lucent, ruptured cell walls and increased mesosome content [1]. Molecular docking and in silico screening identified HL3 as a dual-target inhibitor of D-alanyl carrier protein ligase (DltA, from B. cereus, PDB 3FCE) and nucleoside diphosphate kinase (NDK, from S. aureus, PDB 3Q8U), with stronger binding to DltA than NDK [1]. This dual-target mechanism is distinct from that of ampicillin and cefotaxime, against which arylalkylidene rhodanines showed lower MIC values for MRSA (MIC₅₀ 4–16 µM for rhodanine compounds vs. higher MICs for β-lactam comparators) [2].

Antimicrobial resistance Bactericide Dual-target inhibition

Knoevenagel Condensation: Allyl Substituent Effect

3-Allylrhodanine undergoes Knoevenagel condensation with p-nitrobenzaldehyde in acetic acid (sodium acetate catalyst) to yield crystalline (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, with its molecular structure confirmed by single-crystal X-ray diffraction at 100 K [1]. The UV-vis spectrum of this product was directly compared with that of 3-allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, revealing substituent-dependent absorption shifts [1]. In a parallel study, 3-allylrhodanine was condensed with 5-(4-methoxyphenyl)-thiophene-2-carbaldehyde in an L-proline-based deep eutectic solvent (DES) to produce an emissive compound at room temperature, with its UV-vis spectrum compared against the related 4-methoxybenzylidene derivative [2]. While 3-methylrhodanine, 3-ethylrhodanine, 3-phenylrhodanine, and 3-carboxymethylrhodanine also participate in analogous condensations, the allyl substituent's moderate electron-donating character and steric profile influence both the reaction kinetics and the photophysical properties of the resulting 5-arylidene products [3].

Heterocyclic synthesis Knoevenagel condensation Arylidene rhodanines

Volatile Solid Additive for Organic Solar Cells

3-Allylrhodanine (3-AR) was introduced as a volatile solid additive (VSA) in all-small-molecule organic solar cells, achieving a power conversion efficiency (PCE) of 18.43% [1]. In-situ UV-vis absorption spectroscopy revealed that 3-AR modulates the crystallization kinetics of the active layer during film formation by controlling solvent evaporation rate, leading to optimized blend morphology [1]. This application is unique to 3-allylrhodanine among rhodanine derivatives—its volatility, moderate boiling point (139 °C at 6 mmHg), and compatibility with organic photovoltaic materials distinguish it from non-volatile rhodanine additives that would remain as residues in the photoactive layer and degrade device performance.

Organic photovoltaics Solid additive Morphology control

Application Scenarios for 3-Allylrhodanine


Ag⁺-Selective Wastewater Treatment Membrane

Research groups and industrial entities developing membrane-based silver recovery systems should procure 3-allylrhodanine as the functional ligand for PVDF membrane modification. The 3-AR/PVDF-0.130 membrane delivers 46.42 mg/cm² Ag⁺ adsorption with β > 10 selectivity and >95% performance retention over 6 regeneration cycles (pH 1–5) [1]. The C=S and C–S groups of 3-allylrhodanine are the specific coordination sites responsible for Ag⁺ binding, as confirmed by XPS analysis—a feature not replicable with non-thione-containing ligands [1]. The membrane also maintains excellent linear relationships between thickness and both water flux and interception (R² > 0.94), enabling tunable performance [1].

5-Arylidene Rhodanine Library Synthesis

Medicinal chemistry programs targeting novel antimicrobial agents should select 3-allylrhodanine as the starting scaffold for Knoevenagel condensation with diverse aromatic aldehydes. Crystalline products such as (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one have been structurally validated by single-crystal XRD at 100 K, providing unambiguous structural confirmation [2]. The parent compound demonstrates baseline Class C β-lactamase inhibition (IC₅₀ = 3.0 µM against E. cloacae 908R) [3], and its azo dye derivatives (HLn series) exhibit dual-target bactericidal activity against B. cereus and S. aureus via DltA and NDK inhibition [4].

Organic Solar Cell Morphology Optimization

Photovoltaic research laboratories developing high-efficiency all-small-molecule organic solar cells should procure 3-allylrhodanine as a volatile solid additive for active layer morphology control. Addition of 3-AR enables a breakthrough PCE of 18.43% [5]. The compound's moderate volatility (bp 139 °C at 6 mmHg) allows complete post-processing removal, avoiding residue-induced device degradation [5]. Its mechanism—modulating crystallization kinetics via solvent evaporation rate—is uniquely suited to the all-small-molecule device architecture and is not achievable with non-volatile rhodanine analogs.

Metal Coordination and Ag⁺ Fluorescent Probe

Coordination chemistry and sensor development groups should utilize 3-allylrhodanine for its demonstrated bidentate coordination mode: the thiocarbonyl sulfur and the allylic olefin both participate in Cu(I) binding, as evidenced by IR spectroscopy of Cu(3-allylrhodanine)Cl [6]. This contrasts with 5-methylrhodanine, which coordinates Cu(I) solely through the thiocarbonyl group [6]. Polyethyleneimine functionalized with 3-allylrhodanine (PEI-ARD) exhibits aggregation-induced emission enhancement (AIEE) with specific fluorescence enhancement at 560 nm upon Ag⁺ binding, enabling its use as a fluorescent Ag⁺ probe [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Allylrhodanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.